4-Bromo-5-fluorobenzene-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is discussed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is described, with an overall yield of 30% . These studies suggest that the synthesis of 4-Bromo-5-fluorobenzene-1,2-diol would likely involve halogenation and functional group manipulation steps.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the presence and position of halogen atoms. An investigation using DFT calculations on 1-bromo-3-fluorobenzene provides insights into the vibrational frequencies, molecular geometry, and electronic properties of such molecules . The study of X-ray structures of various bromo- and bromomethyl-substituted benzenes reveals the impact of halogen atoms on molecular packing and interactions, such as C–H···Br and C–Br···π . These findings suggest that the molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of halogenated benzenes in chemical reactions is another area of interest. The sonolysis of monohalogenated benzenes, including bromobenzene, indicates that these compounds degrade following a similar mechanism, with the rate depending on initial concentration and the nature of the halogen . Arylation reactions catalyzed by micelles, as seen with 1-fluoro-2,4-dinitrobenzene, suggest that halogenated benzenes can participate in electrophilic substitution reactions facilitated by catalysis . These studies imply that 4-Bromo-5-fluorobenzene-1,2-diol could undergo similar reactions, with its reactivity influenced by the halogen atoms and the diol functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are diverse. The comparative study of sonolysis of halogenated benzenes provides insights into their degradation products and kinetics . The spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT calculations and UV spectroscopy offers data on vibrational frequencies, electronic properties, and thermodynamic properties at different temperatures . These studies suggest that the physical and chemical properties of 4-Bromo-5-fluorobenzene-1,2-diol, such as solubility, melting point, and reactivity, would be influenced by the halogen atoms and the diol group, potentially leading to unique behavior in both solid and solution phases.
Scientific Research Applications
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4-Bromo-5-fluorobenzene-1,2-diamine
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of other chemicals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
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1-Bromo-4-fluorobenzene
- Scientific Field : Organic Synthesis
- Application Summary : This compound is a mixed aryl halide (aryl fluoride and aryl bromide) with uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application : It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
- Results or Outcomes : It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .
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4-Bromo-1,2-difluorobenzene
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
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4-Bromo-1,2-difluorobenzene
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
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4-Bromo-4’-Methylbenzophenone
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
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4-Bromo-4’-Fluorobenzophenone
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
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4-Bromo-1,2-difluorobenzene
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
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4-Bromo-4’-Methylbenzophenone
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
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4-Bromo-4’-Fluorobenzophenone
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
Safety And Hazards
The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzene-1,2-diol | |
CAS RN |
656804-73-8 | |
Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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